molecular formula C26H23NO5 B286082 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate

Cat. No.: B286082
M. Wt: 429.5 g/mol
InChI Key: KWRVDRXYVYYSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a phthalimide core linked to a benzyloxyphenyl group through a propyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate typically involves multiple steps, starting with the preparation of the phthalimide core. The phthalimide can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions. The benzyloxyphenyl group is then introduced through a series of reactions involving benzyloxybenzene and appropriate reagents to form the desired intermediate. Finally, the propyl chain is attached through a coupling reaction, often using reagents like alkyl halides or alkyl sulfonates under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile involved.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[[4-(Methoxy)phenyl]carbonyloxymethyl]propyl]phthalimide
  • N-[1-[[4-(Ethoxy)phenyl]carbonyloxymethyl]propyl]phthalimide
  • N-[1-[[4-(Propoxy)phenyl]carbonyloxymethyl]propyl]phthalimide

Uniqueness

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl 4-(benzyloxy)benzoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)butyl 4-phenylmethoxybenzoate

InChI

InChI=1S/C26H23NO5/c1-2-20(27-24(28)22-10-6-7-11-23(22)25(27)29)17-32-26(30)19-12-14-21(15-13-19)31-16-18-8-4-3-5-9-18/h3-15,20H,2,16-17H2,1H3

InChI Key

KWRVDRXYVYYSBT-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CCC(COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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